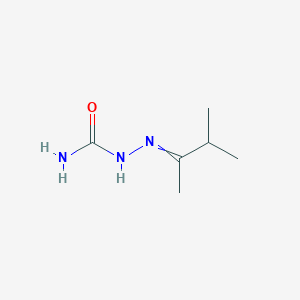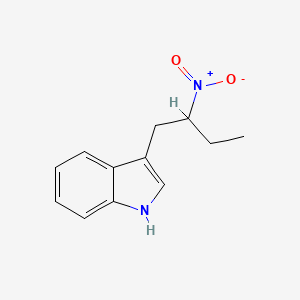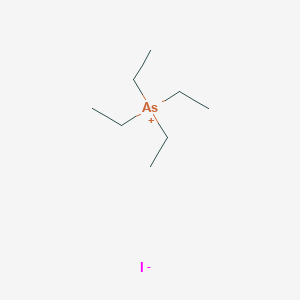
Tetraethylarsanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethylarsanium iodide is an organoarsenic compound with the chemical formula (C2H5)4AsI It is a quaternary arsenic compound where the central arsenic atom is bonded to four ethyl groups and one iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraethylarsanium iodide can be synthesized through the reaction of tetraethylarsanium chloride with sodium iodide in an organic solvent such as acetone. The reaction proceeds as follows:
(C2H5)4AsCl+NaI→(C2H5)4AsI+NaCl
The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetraethylarsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetraethylarsanium oxide.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with halide salts or nucleophiles like thiols can lead to substitution products.
Major Products Formed
Oxidation: Tetraethylarsanium oxide.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted tetraethylarsanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetraethylarsanium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which tetraethylarsanium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylammonium iodide: Similar in structure but with a nitrogen atom instead of arsenic.
Tetramethylarsanium iodide: Similar but with methyl groups instead of ethyl groups.
Tetraethylphosphonium iodide: Similar but with a phosphorus atom instead of arsenic.
Uniqueness
Tetraethylarsanium iodide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties compared to its nitrogen and phosphorus analogs. The larger atomic radius and different electronic configuration of arsenic result in variations in reactivity and interaction with other molecules.
Propiedades
Número CAS |
2185-81-1 |
|---|---|
Fórmula molecular |
C8H20AsI |
Peso molecular |
318.07 g/mol |
Nombre IUPAC |
tetraethylarsanium;iodide |
InChI |
InChI=1S/C8H20As.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
YEFZWQZXZVQKSS-UHFFFAOYSA-M |
SMILES canónico |
CC[As+](CC)(CC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


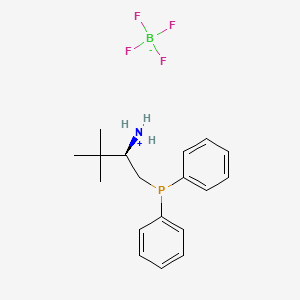
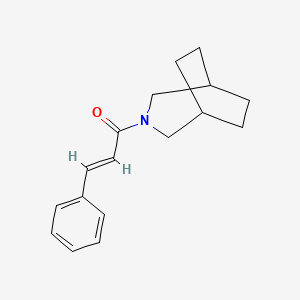
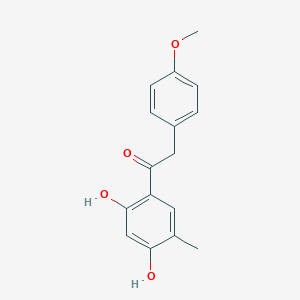
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14754977.png)

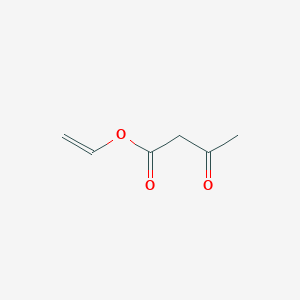

![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
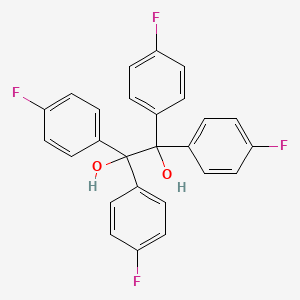
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)
